

A Technical Guide to the Physical and Chemical Properties of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Benzylamino)propanenitrile

Cat. No.: B032681

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of **3-(Benzylamino)propanenitrile** (CAS No: 706-03-6). It is intended to serve as a technical resource, consolidating available data on its physical characteristics, experimental determination protocols, and synthetic pathways. This guide also explores the potential, though currently undocumented, biological relevance of this compound by examining the roles of its constituent functional groups in medicinal chemistry.

Core Physical and Chemical Properties

3-(Benzylamino)propanenitrile is an organic compound featuring a secondary amine, a nitrile functional group, and a benzyl substituent. These structural features dictate its physical and chemical behavior.

Summary of Physical Properties

The quantitative physical properties of **3-(Benzylamino)propanenitrile** are summarized in the table below. It is important to note a discrepancy in the reported physical state at room temperature. While some sources list a melting point of 70 °C, others describe it as a clear, colorless liquid, which would imply a melting point below room temperature.^{[1][2]} This could be due to variations in sample purity or the possibility of the compound existing as a supercooled liquid.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{12}N_2$	[1] [2]
Molecular Weight	160.22 g/mol	[2] [3]
Appearance	Clear, colorless liquid	[1]
Density	1.024 g/mL at 25 °C	[2]
Boiling Point	301.4 °C at 760 mmHg	[1]
Melting Point	70 °C (conflicting data)	[1] [2]
Flash Point	113 °C (235.4 °F) - closed cup	
Refractive Index	$n_{20/D}$ 1.5308	[1]
Vapor Pressure	0.0±0.6 mmHg at 25°C (Predicted)	[1]

Experimental Protocols

Detailed methodologies for the experimental determination of key physical properties are crucial for verifying data and ensuring consistency in research.

Protocol for Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid organic compounds. Given the conflicting data, this protocol would be used to ascertain if the 70 °C melting point is accurate.

- **Sample Preparation:** A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the closed end to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).

- Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. A pure compound typically has a sharp melting range of 0.5-1.0 °C.

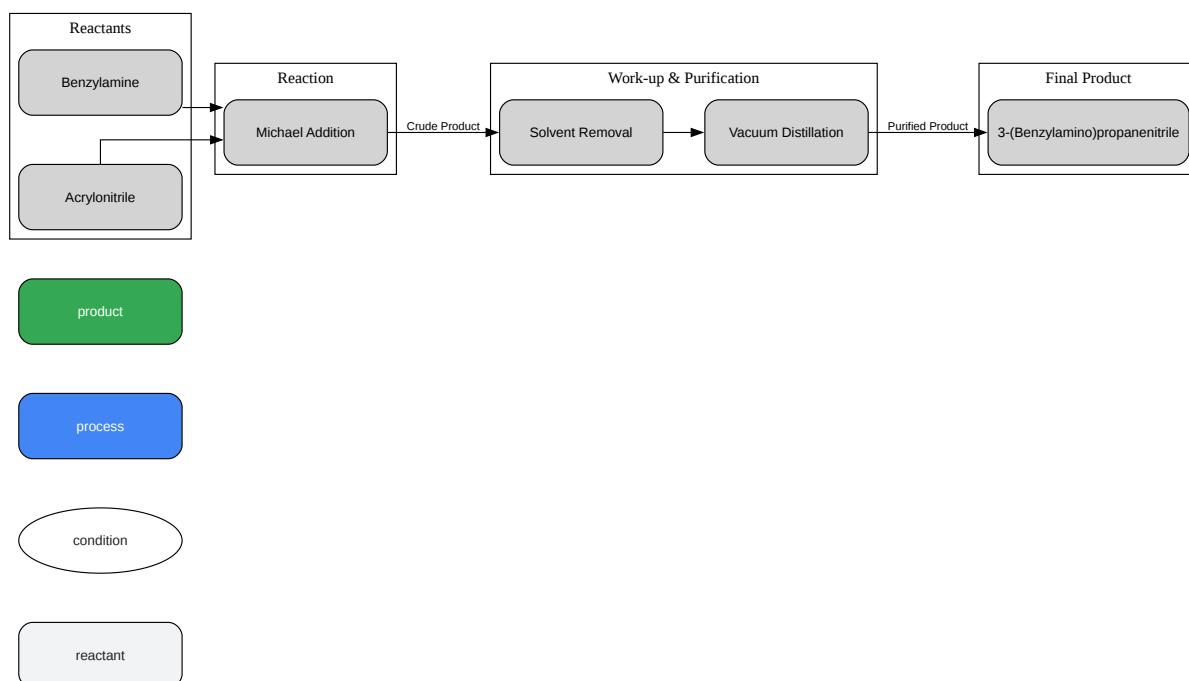
Protocol for Boiling Point Determination (for High-Boiling Liquids)

Due to its high boiling point, determination at atmospheric pressure can lead to decomposition. Therefore, vacuum distillation is the recommended method.

- Apparatus Setup: A vacuum distillation apparatus is assembled using thick-walled glassware to withstand the reduced pressure. All joints must be properly greased. A Claisen adapter is recommended to prevent bumping. The apparatus includes a distillation flask with a stir bar, a condenser, a vacuum adapter, and a receiving flask. The system is connected to a vacuum trap and a vacuum pump.
- Procedure:
 - The liquid sample is placed in the distillation flask (no more than two-thirds full).
 - The system is sealed, and the vacuum is applied gradually to remove any volatile impurities without vigorous boiling.
 - Once a stable, low pressure is achieved, the distillation flask is heated using an oil bath or heating mantle.
 - The temperature of the vapor is monitored with a thermometer placed at the vapor outlet to the condenser.
 - The temperature range over which the liquid distills and the corresponding pressure are recorded. This is the boiling point at that reduced pressure.

Protocol for Qualitative Solubility Determination

This protocol determines the solubility of **3-(Benzylamino)propanenitrile** in various common laboratory solvents.


- Preparation: A series of clean, dry test tubes are labeled for each solvent to be tested (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, DMSO).
- Procedure:
 - Add approximately 1 mL of the solvent to its respective test tube.
 - Add 2-3 drops of **3-(Benzylamino)propanenitrile** to the test tube.
 - Vortex or shake the tube vigorously for 10-20 seconds.
 - Allow the mixture to stand and observe.
- Interpretation:
 - Soluble/Miscible: A single, clear, homogeneous phase is observed.
 - Partially Soluble/Partially Miscible: The solution appears cloudy or forms a single phase that later separates.
 - Insoluble/Immiscible: Two distinct layers are formed, or the solute does not dissolve.

Synthesis and Reactivity

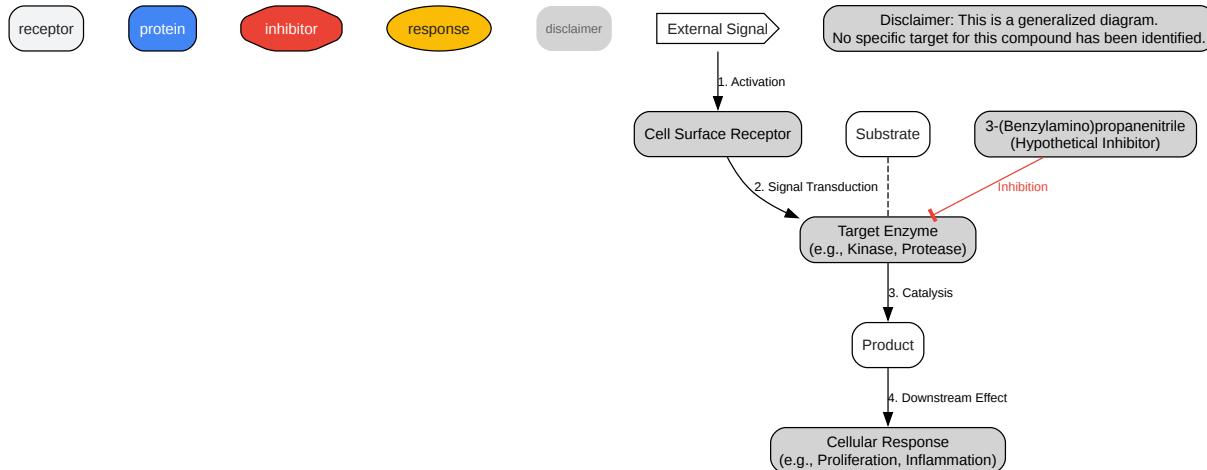
3-(Benzylamino)propanenitrile is a useful intermediate in organic synthesis. It can be prepared via the Michael addition of benzylamine to acrylonitrile.

Experimental Workflow: Synthesis of **3-(Benzylamino)propanenitrile**

The following diagram illustrates a typical workflow for the synthesis of **3-(Benzylamino)propanenitrile**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **3-(Benzylamino)propanenitrile**.


Potential Biological Relevance and Signaling Pathways

Disclaimer: The following discussion is based on the general properties of related chemical moieties. As of the latest literature search, no specific biological activities or signaling pathway interactions have been documented for **3-(Benzylamino)propanenitrile** itself.

While specific data is lacking, the structural components of **3-(Benzylamino)propanenitrile** are found in many pharmacologically active molecules. The nitrile group is a key functional group in over 30 FDA-approved drugs and is known to enhance binding affinity to targets and improve pharmacokinetic profiles.^[4] Aminonitriles, as a class, have been investigated for their potential as enzyme inhibitors, with some showing antimicrobial and antitumor activity.^{[5][6][7]}

Hypothetical Signaling Pathway: Enzyme Inhibition

To illustrate a potential mechanism of action for a compound of this class, the following diagram shows a generalized enzyme inhibition pathway. An aminonitrile compound could potentially act as an inhibitor of a key enzyme (e.g., a protease or kinase) in a disease-related signaling cascade.

[Click to download full resolution via product page](#)

Caption: Generalized enzyme inhibition pathway (Hypothetical).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]

- 3. 3-(Benzylamino)propionitrile | C10H12N2 | CID 69719 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of 3-(Benzylamino)propanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032681#what-are-the-physical-properties-of-3-benzylamino-propanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com